

physical and chemical characteristics of 8-Benzyl-3a-amino-1aH,5aH-nortropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Benzyl-3a-amino-1aH,5aH-nortropane

Cat. No.: B1311996

[Get Quote](#)

An In-depth Technical Guide to 8-Benzyl-3a-amino-1aH,5aH-nortropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and inferred biological characteristics of **8-Benzyl-3a-amino-1aH,5aH-nortropane**. This nortropane derivative is a significant scaffold in the field of medicinal chemistry, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders. This document synthesizes available data to facilitate further research and development efforts.

Core Physical and Chemical Characteristics

8-Benzyl-3a-amino-1aH,5aH-nortropane, also known by its systematic name (3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine, is a bicyclic amine. The defining feature of this molecule is the nortropane core, which provides a rigid conformational structure, a key aspect for its interaction with biological targets. The presence of a benzyl group on the nitrogen at position 8 and an amino group at position 3 are critical for its chemical reactivity and potential pharmacological activity. It is important to distinguish between the endo (3a) and exo (3 β) stereoisomers, as stereochemistry plays a crucial role in the biological activity of nortropane derivatives.

Table 1: Physical and Chemical Properties of **8-Benzyl-3a-amino-1aH,5aH-nortropane**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₀ N ₂	[1] [2] [3]
Molecular Weight	216.32 g/mol	[1] [2] [3]
CAS Number	76272-35-0 (endo)	[1] [2] [4]
76272-36-1 (exo)	[5] [6]	
Appearance	Light yellow to light brown solid (predicted)	[2]
Boiling Point	317.1 ± 35.0 °C at 760 mmHg (predicted)	[2] [7]
Density	1.082 ± 0.06 g/cm ³ (predicted)	[2] [7]
Vapor Pressure	0.000393 mmHg at 25°C (predicted)	[7]
Flash Point	133.4 °C (predicted)	[7]
pKa	10.23 ± 0.20 (predicted)	[2]
LogP	2.1407 (predicted)	[1]
Topological Polar Surface Area (TPSA)	29.26 Å ²	[1]

Note: Much of the publicly available data for the specific physical properties of **8-Benzyl-3a-amino-1aH,5aH-nortropane** are predicted values. Experimental data for spectral analysis (NMR, Mass Spectrometry) are not readily available in the public domain for the final amine product.

Experimental Protocols

While a detailed experimental protocol for the endo-isomer is not widely published, a general procedure for the synthesis of the exo-isomer, exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine,

has been described. This synthesis typically starts from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.

Synthesis of exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

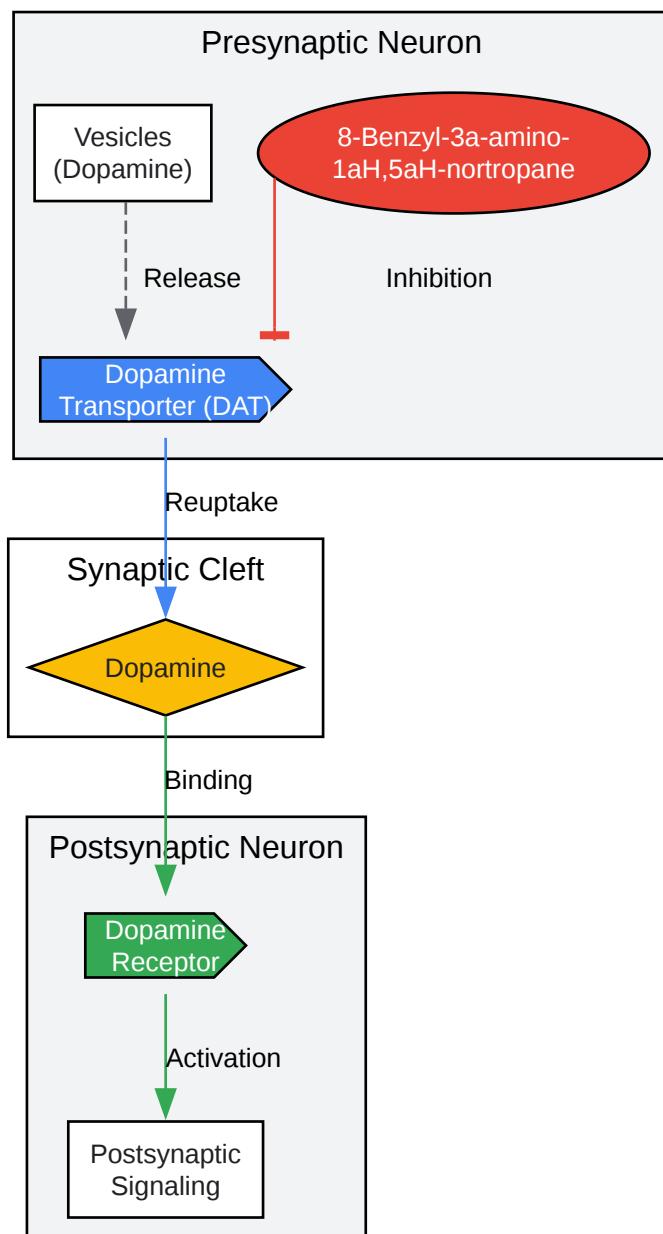
This protocol involves a two-step process: the formation of an oxime intermediate followed by its reduction to the primary amine.

Step 1: Synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime[8]

- A mixture of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (7.65 g, 33 mmol), hydroxylamine hydrochloride, and pyridine is heated under reflux in ethanol.
- The reaction progress is monitored by an appropriate method (e.g., TLC).
- Upon completion, the reaction mixture is cooled and worked up, typically involving dilution with an aqueous basic solution (e.g., sodium carbonate), filtration, and extraction of the product into an organic solvent (e.g., dichloromethane).
- The combined organic extracts are washed, dried, and concentrated under vacuum to yield the crude oxime.

Step 2: Reduction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime to exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine[8]

- The oxime intermediate (7.65 g, 33 mmol) is dissolved in a high-boiling alcohol solvent such as 1-pentanol at an elevated temperature (e.g., 120 °C).[8]
- Sodium metal (7.6 g, 0.33 mol) is added portion-wise over a period of time (e.g., 2 hours).[8]
- The reaction mixture is heated under reflux for several hours (e.g., 5 hours) to ensure complete reduction.[8]
- After cooling, the reaction is quenched, typically by the slow addition of water.
- The pH of the aqueous phase is adjusted to be acidic (e.g., with 6 M HCl) and extracted to remove any non-basic impurities.[8]

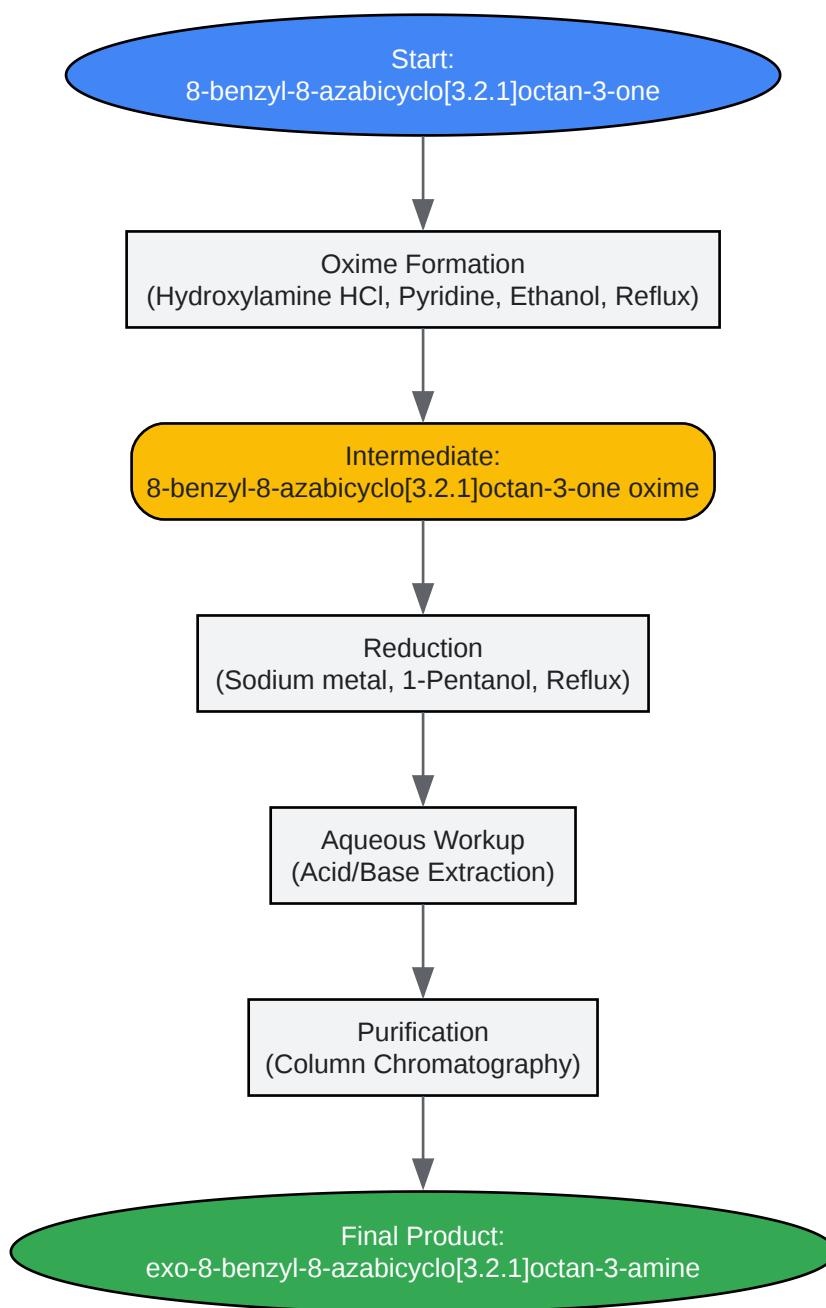

- The aqueous layer is then made basic (pH 10) by the addition of a strong base (e.g., 5 M NaOH).[8]
- The product is extracted into an organic solvent (e.g., ethyl acetate).[8]
- The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo.[8]
- The crude product is purified by column chromatography (e.g., using a 5-10% methanol in dichloromethane gradient) to afford the pure exo-amine.[8]

Biological Activity and Signaling Pathways

Specific quantitative biological data, such as binding affinities (Ki) or inhibitory concentrations (IC₅₀) for **8-Benzyl-3a-amino-1aH,5aH-nortropane** at various biological targets, are not extensively available in peer-reviewed literature. However, the broader class of 8-azabicyclo[3.2.1]octane derivatives has been widely studied for its interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders.

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to act as potent and selective inhibitors of these transporters. The nature and position of substituents on the nortropane ring significantly influence the affinity and selectivity for each transporter. The benzyl group at the N-8 position and the amino group at the C-3 position of the title compound suggest that it is likely to interact with one or more of these monoamine transporters.

The general mechanism of action for this class of compounds involves binding to the transporter protein and inhibiting the reuptake of the respective neurotransmitter (dopamine, serotonin, or norepinephrine) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.



[Click to download full resolution via product page](#)

Caption: General mechanism of dopamine transporter (DAT) inhibition.

Experimental and Logical Workflows

The synthesis of **8-Benzyl-3a-amino-1aH,5aH-nortropane** follows a logical chemical transformation sequence. The workflow diagram below outlines the key steps in the synthesis of the exo-isomer as described in the experimental protocol section.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.

Conclusion

8-Benzyl-3a-amino-1aH,5aH-nortropane represents a valuable molecular scaffold for the development of novel CNS-active compounds. Its rigid nortropane core and the presence of key functional groups make it a promising candidate for targeting monoamine transporters.

While detailed experimental data on the final compound are limited in the public domain, the available information on its synthesis and the known pharmacology of related derivatives provide a strong foundation for future research. Further investigation is warranted to fully characterize its spectral properties and to quantify its biological activity at DAT, SERT, and NET, which will be crucial for elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. 8-Benzyl-3 α -amino-1 α H,5 α H-nortropane | 76272-35-0 [chemicalbook.com]
- 3. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine | C14H20N2 | CID 12832103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 76272-35-0|endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine|BLD Pharm [bldpharm.com]
- 5. Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. 8-Benzyl-3 α -amino-1 α H,5 α H-nortropane, CAS No. 76272-35-0 - iChemical [ichemical.com]
- 8. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 8-Benzyl-3 α -amino-1 α H,5 α H-nortropane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311996#physical-and-chemical-characteristics-of-8-benzyl-3a-amino-1ah-5ah-nortropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com